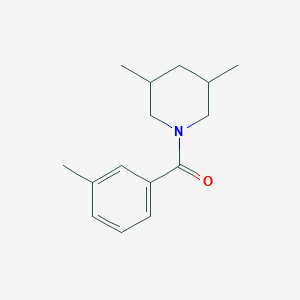
2-phenoxy-N-(4-tritylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(4-tritylphenyl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multistep process. In
Aplicaciones Científicas De Investigación
2-phenoxy-N-(4-tritylphenyl)acetamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research for 2-phenoxy-N-(4-tritylphenyl)acetamide is in the development of new drugs. 2-phenoxy-N-(4-tritylphenyl)acetamide has been shown to have antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs to combat these diseases.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(4-tritylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 2-phenoxy-N-(4-tritylphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be responsible for its anticancer properties.
Biochemical and Physiological Effects:
2-phenoxy-N-(4-tritylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 2-phenoxy-N-(4-tritylphenyl)acetamide has been shown to have antimicrobial and antifungal properties. It has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-phenoxy-N-(4-tritylphenyl)acetamide is its versatility in lab experiments. It can be used in a variety of assays and experiments, making it a useful tool for scientists in many different fields. However, one of the limitations of 2-phenoxy-N-(4-tritylphenyl)acetamide is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 2-phenoxy-N-(4-tritylphenyl)acetamide. One area of research is in the development of new drugs based on 2-phenoxy-N-(4-tritylphenyl)acetamide. Another area of research is in the study of its mechanism of action and its effects on different cell types. Additionally, researchers may investigate the use of 2-phenoxy-N-(4-tritylphenyl)acetamide in combination with other drugs to enhance its efficacy and reduce toxicity. Overall, 2-phenoxy-N-(4-tritylphenyl)acetamide is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
2-phenoxy-N-(4-tritylphenyl)acetamide is synthesized through a multistep process that involves the reaction of 4-tritylphenylacetic acid with phosgene to produce 4-tritylphenylacetyl chloride. The resulting product is then reacted with phenoxyamine to produce 2-phenoxy-N-(4-tritylphenyl)acetamide. The synthesis of 2-phenoxy-N-(4-tritylphenyl)acetamide is a complex process that requires careful attention to detail and precise measurements.
Propiedades
IUPAC Name |
2-phenoxy-N-(4-tritylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO2/c35-32(25-36-31-19-11-4-12-20-31)34-30-23-21-29(22-24-30)33(26-13-5-1-6-14-26,27-15-7-2-8-16-27)28-17-9-3-10-18-28/h1-24H,25H2,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJOCQHFMDCEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5200223.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200240.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5200242.png)
![4-{[(2,4-dimethylphenyl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5200250.png)
![(4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5200256.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5200260.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5200264.png)
![N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5200270.png)
![4'-(2-ethoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5200278.png)


![N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5200299.png)
![[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)